![molecular formula C9H12O2 B13949878 Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid CAS No. 79647-58-8](/img/structure/B13949878.png)
Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3210~3,6~]octane-1-carboxylic acid is a unique and structurally complex organic compound It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a diene and a dienophile undergo a [2+2] cycloaddition to form the tricyclic core. This is followed by functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s rigid tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar tricyclic core but lacks the carboxylic acid group.
Tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid: Another tricyclic compound with a different arrangement of the rings.
Uniqueness: Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid stands out due to its specific ring structure and the presence of the carboxylic acid group, which imparts unique chemical reactivity and potential for diverse applications .
Properties
CAS No. |
79647-58-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[3.2.1.03,6]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-2-5-1-6(3-9)7(5)4-9/h5-7H,1-4H2,(H,10,11) |
InChI Key |
HYJOPFMJTBKJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1C2C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)


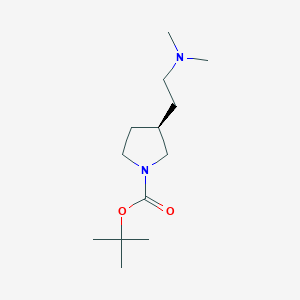
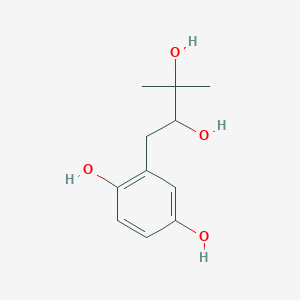

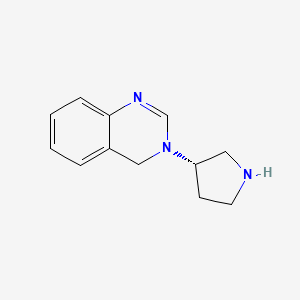
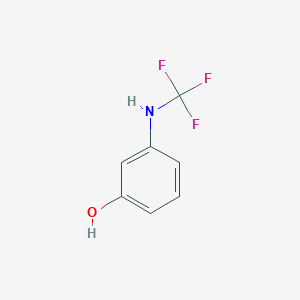
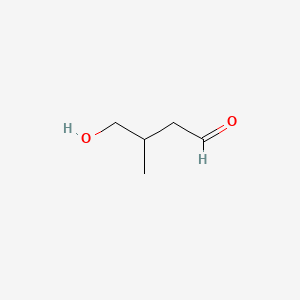
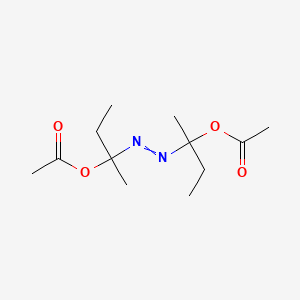
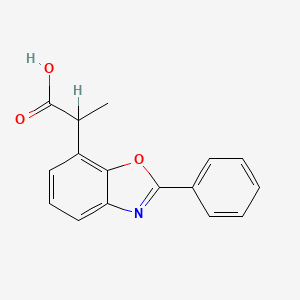

![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

